1-(difluoromethyl)-3-methyl-1H-pyrazole-4-carboxylic acid
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Overview
Description
“1-(difluoromethyl)-3-methyl-1H-pyrazole-4-carboxylic acid” is a chemical compound with the molecular formula C6H6F2N2O2 . It is a powder at room temperature and has a molecular weight of 176.12 . This compound is used in the field of chemistry for various purposes .
Synthesis Analysis
The synthesis of this compound involves various chemical reactions. One method involves the use of the van Leusen pyrrole synthesis and the halogen dance reaction . Another method involves the use of palladium-catalyzed SN2′-Type substitution reaction of difluoromethylated allylic phosphates with 1,3-dicarbonyl compounds and imides .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrazole ring with a difluoromethyl group attached to one carbon and a methyl group attached to another carbon . The carboxylic acid group is attached to the fourth carbon of the pyrazole ring .
Chemical Reactions Analysis
This compound can undergo various chemical reactions. For instance, it can participate in difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N, or S . It can also undergo direct difluoromethylation of heterocycles via organic photoredox catalysis .
Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 176.12 . The IUPAC name of this compound is 3-(difluoromethyl)-1-methylpyrazole-4-carboxylic acid .
Scientific Research Applications
Late-stage Difluoromethylation
The compound plays a significant role in late-stage difluoromethylation, a field of research that has benefited from the invention of multiple difluoromethylation reagents . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .
Difluoromethylation of Heterocycles
Difluoromethylation is of prime importance due to its applicability in functionalizing diverse fluorine-containing heterocycles . These are the core moieties of various biologically and pharmacologically active ingredients .
Agrochemical Industry
The successful difluoromethylation of 1-(3-bromo-1H-pyrazol-1-yl)ethan-1-one is of interest considering that 3-(difluoromethyl)-1-methyl-1H-pyrazole is a motif important to the agrochemical industry .
HDAC6 Inhibition
This compound is a part of difluoromethyl-1,3,4-oxadiazole (DFMO) derivatives, a class of non-hydroxamic inhibitors with remarkable selectivity and potency . These derivatives provide mechanistic and structural insights into HDAC6 inhibition .
Safety and Hazards
Future Directions
The field of difluoromethylation, which includes compounds like “1-(difluoromethyl)-3-methyl-1H-pyrazole-4-carboxylic acid”, is rapidly growing. There is a growing interest in developing new reagents and catalysts for difluoromethylation processes . These advances are expected to streamline access to molecules of pharmaceutical relevance and generate interest for process chemistry .
Mechanism of Action
Target of Action
The primary target of 1-(difluoromethyl)-3-methyl-1H-pyrazole-4-carboxylic acid is succinate dehydrogenase . Succinate dehydrogenase is a key enzyme in the citric acid cycle and plays a crucial role in the energy production process of cells.
Mode of Action
The compound acts as a succinate dehydrogenase inhibitor . It binds to the enzyme and inhibits its activity, which disrupts the citric acid cycle and affects the energy production in cells. This inhibition can lead to the death of cells, particularly in fungi, making it an effective fungicide .
Biochemical Pathways
The inhibition of succinate dehydrogenase by 1-(difluoromethyl)-3-methyl-1H-pyrazole-4-carboxylic acid affects the citric acid cycle . This cycle is a series of chemical reactions used by all aerobic organisms to generate energy. When succinate dehydrogenase is inhibited, the cycle cannot proceed, which leads to a decrease in energy production and can result in cell death .
Result of Action
The primary result of the action of 1-(difluoromethyl)-3-methyl-1H-pyrazole-4-carboxylic acid is the inhibition of energy production in cells due to the disruption of the citric acid cycle . This can lead to cell death, particularly in fungi, making the compound an effective fungicide .
Action Environment
The action, efficacy, and stability of 1-(difluoromethyl)-3-methyl-1H-pyrazole-4-carboxylic acid can be influenced by various environmental factors. These may include temperature, pH, and the presence of other substances. For instance, the compound should be stored in a cool, dry area protected from environmental extremes
properties
IUPAC Name |
1-(difluoromethyl)-3-methylpyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2O2/c1-3-4(5(11)12)2-10(9-3)6(7)8/h2,6H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXENRVNOTJNATL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)O)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(difluoromethyl)-3-methyl-1H-pyrazole-4-carboxylic acid |
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